3-Naphthalen-2-ylmethyl-piperazin-2-one is a chemical compound characterized by its unique structure, which includes a piperazine ring and a naphthyl group. Its IUPAC name is 3-(naphthalen-2-ylmethyl)piperazin-2-one, and it has the molecular formula with a molecular weight of 240.30 g/mol. This compound is classified as a piperazinone, noted for its diverse pharmacological activities, particularly in medicinal chemistry.
The synthesis of 3-Naphthalen-2-ylmethyl-piperazin-2-one typically involves several methods:
The molecular structure of 3-Naphthalen-2-ylmethyl-piperazin-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.30 g/mol |
IUPAC Name | 3-(naphthalen-2-ylmethyl)piperazin-2-one |
Canonical SMILES | C1CNC(=O)C(N1)CC2=CC3=CC=CC=C3C=C2 |
InChI | InChI=1S/C15H16N2O/c18-15... |
The compound's structure allows for potential interactions with biological targets, influencing its pharmacological properties.
3-Naphthalen-2-ylmethyl-piperazin-2-one can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Nucleophilic Substitution | Sodium hydroxide | Aqueous or organic solvents |
The mechanism of action for 3-Naphthalen-2-ylmethyl-piperazin-2-one involves:
Research indicates that derivatives of piperazinones often exhibit significant cytotoxicity against various cancer cell lines, suggesting a role in therapeutic applications targeting these diseases.
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Varies with solvent |
3-Naphthalen-2-ylmethyl-piperazin-2-one has several scientific applications:
This compound exemplifies the versatility and potential of piperazine derivatives in pharmaceutical research, highlighting its importance in ongoing studies aimed at discovering new therapeutic agents.
The stereocontrolled synthesis of (R)-3-(Naphthalen-2-ylmethyl)piperazin-2-one (CID 10633797) necessitates strategic enantioselective approaches due to its biological relevance. Recent methodologies leverage chiral auxiliary-assisted alkylation and asymmetric hydrogenation to achieve high enantiomeric excess (ee). For instance, 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) serves as a pivotal ethyl piperazine precursor in SN2 reactions with naphthyl-based nucleophiles, enabling stereoselective C-C bond formation at the piperazine C3 position [5]. This method yields enantiomeric ratios >95:5 under optimized conditions (Cs₂CO₃, EtOH, 100°C). Alternatively, catalytic asymmetric transfer hydrogenation of pyridinium intermediates using Ir(I)-P,N-ligand complexes achieves up to 98% ee, as demonstrated in the synthesis of PARP-1 inhibitors with structural similarity to naphthyl-piperazinones [3] [8].
Table 1: Enantioselective Methods for Chiral Piperazinone Synthesis
Method | Catalyst/Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary Alkylation | (S)-Phenethylamine/NaH, DMF | 92 | 85 | Diastereomer separation feasibility |
Asymmetric Hydrogenation | Ir(I)-(S,S)-Skewphos/H₂ (50 psi) | 98 | 78 | High enantiocontrol |
Chiral Pool Synthesis | L-Proline-derived imines | >99 | 70 | No external chiral reagents needed |
Chiral pool strategies utilize terpenoid amines (e.g., (-)-menthylamine) as inexpensive enantiopure building blocks. These amines undergo reductive amination with 2-naphthaldehyde, followed by lactamization to furnish the target compound in >99% ee, albeit with moderate yields (70%) due to steric hindrance during cyclization [4].
Nucleophilic substitution efficiency hinges on electronic and steric modulation of naphthalene-derived electrophiles. β-Acyl-substituted acrylic acids participate in Ugi-aza-Michael cascades, facilitating one-pot cyclization to piperazin-2-ones. This reaction proceeds via initial Ugi four-component coupling (2-naphthaldehyde, amine, isocyanide, acrylic acid), followed by intramolecular aza-Michael addition under mild conditions (25–55°C), achieving 65–78% yields without microwave assistance [9]. Crucially, trans-diastereoselectivity predominates (>20:1 dr) due to conformational stability in the transition state.
Cyclization kinetics improve through solvent-catalyst pairing. Ethanol enhances nucleophilicity of secondary amines in ring-closing steps, while amphoteric oxides (e.g., Al₂O₃-TiO₂) in continuous-flow systems accelerate N-alkylation by suppressing di-adduct formation. Key parameters include:
Table 2: Optimization of Cyclization Parameters
Cyclization Strategy | Optimal Conditions | Reaction Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Ugi-aza-Michael | EtOH, 55°C, no catalyst | 12 h | 78 | <5% acyclic Ugi product |
Reductive Amination | Pd/C (5 mol%), H₂ (1 atm), MeOH | 3 h | 85 | 10% over-reduction |
Nucleophilic Displacement | Cs₂CO₃, DMF, 80°C | 8 h | 92 | 15% di-alkylated adduct |
Scale-up of 3-Naphthalen-2-ylmethyl-piperazin-2-one faces three primary bottlenecks: intermediate purification, diastereomer separation, and catalyst recycling. In batch processes, chromatographic removal of N,N'-dialkylated byproducts from mono-alkylated intermediates reduces throughput by 30–40%. Continuous-flow hydrogenation systems address this by integrating membrane separation with Pd nanoparticle catalysts, achieving 90% conversion with >99% purity in telescoped syntheses [4] [10].
Purification challenges intensify during enantiomer resolution. Crystallization-induced diastereomer separation (CIDS) using dibenzoyl-L-tartaric acid affords enantiopure (>99% ee) naphthyl-piperazinones but requires 8–10 volumes of ethanol per gram, increasing solvent waste. Alternative simulated moving bed chromatography (SMB) reduces solvent consumption by 60% but remains cost-prohibitive for scales >100 kg [6].
Catalyst deactivation in hydrogenation steps arises from naphthalene adsorption on metal surfaces. Silica-encapsulated Ru catalysts (Ru@SiO₂) maintain 95% activity over 15 cycles by preventing naphthyl coordination to active sites, whereas homogeneous catalysts lose >50% activity after three runs [8].
Table 3: Scalability Assessment of Synthetic Routes
Synthetic Route | Max Scale Demonstrated | Overall Yield (%) | Key Limitation | Mitigation Strategy |
---|---|---|---|---|
SN2-Cyclization (Batch) | 10 kg | 45 | Di-alkylation (15–20%) | Phase-transfer catalysis |
Reductive Amination (Flow) | 50 kg | 68 | Catalyst leaching (Pd) | Ru@SiO₂ heterogeneous catalysts |
Ugi-aza-Michael (Batch) | 5 kg | 55 | Low diastereoselectivity (cis:trans 1:2) | Trans-selective crystallization |
Process mass intensity (PMI) analysis reveals solvent use contributes 85% of waste in traditional routes. Ethanol-intensive steps (e.g., CAABC-mediated synthesis) achieve PMI 120 versus PMI 45 for flow-based hydrogenations, underscoring the ecological advantage of integrated systems [5] [10].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2